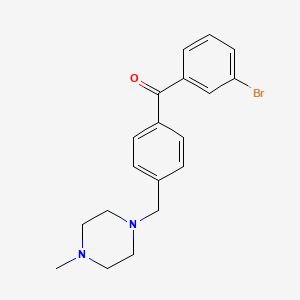

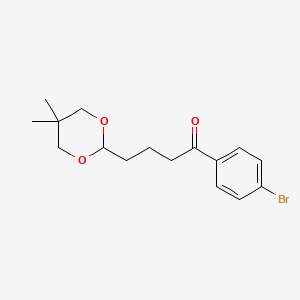

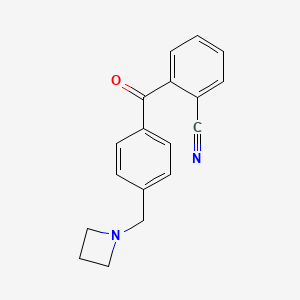

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone" appears to be a brominated ketone with a dioxane substituent. This type of compound is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of heterocyclic systems. The papers provided discuss related brominated compounds and their chemical properties, synthesis, and applications, which can provide insights into the behavior and utility of the compound .

Synthesis Analysis

The synthesis of brominated compounds similar to "4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone" involves the generation of monophenyl radicals capable of hydrogen atom abstraction, as seen in the study of 4'-bromoacetophenone derivatives . Additionally, the use of "4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one" as a "masked" α-bromo-α'-hydroxy ketone in the synthesis of heterocyclic systems indicates the versatility of brominated ketones in synthesizing complex organic structures .

Molecular Structure Analysis

While the specific molecular structure of "4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone" is not directly discussed, the related compounds provide insight into the structural aspects of brominated ketones. For instance, the dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane and subsequent ring contraction reactions demonstrate the influence of bromine on the molecular architecture and reactivity of such compounds .

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. The photoinduced cleavage of DNA by 4'-bromoacetophenone-pyrrolecarboxamide conjugates showcases the reactivity of brominated ketones under light excitation, leading to the generation of radicals that can abstract hydrogen atoms . Similarly, the synthesis of heterocyclic systems using brominated ketones as intermediates further exemplifies the diverse chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated ketones are influenced by the presence of bromine and other substituents. For example, the antioxidant properties of bromophenols synthesized from brominated ketones demonstrate the potential biological activity and utility of these compounds . The bromine atom imparts certain characteristics, such as increased molecular weight and potential reactivity, which can be exploited in various chemical syntheses and applications.

Mecanismo De Acción

The mechanism of action of 4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is not specified in the search results. As a research compound, its effects and interactions with other substances are likely the subject of ongoing study.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOADXQSDQOHWIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645913 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |

CAS RN |

898785-74-5 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

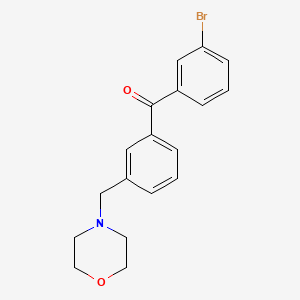

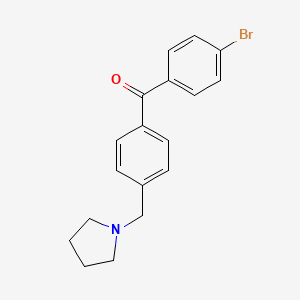

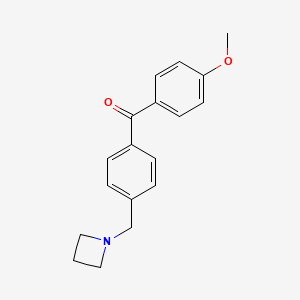

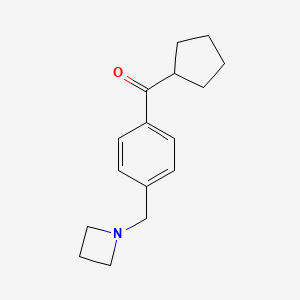

![3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293290.png)